molecular formula C11H13NO3 B13032934 Methyl3-amino-4-cyclopropoxybenzoate

Methyl3-amino-4-cyclopropoxybenzoate

Cat. No.: B13032934
M. Wt: 207.23 g/mol
InChI Key: NLXGEAZXWWXWBC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyclopropoxybenzoate is an organic compound with a unique structure that includes a cyclopropoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-cyclopropoxybenzoate typically involves the esterification of 3-amino-4-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Types of Reactions:

    Oxidation: Methyl 3-amino-4-cyclopropoxybenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using hydrogenation over palladium on carbon or using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-cyclopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyclopropoxybenzoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropoxy group can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

    Methyl 3-amino-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a cyclopropoxy group.

    Methyl 3-amino-4-methylbenzoate: Contains a methyl group instead of a cyclopropoxy group.

    Methyl 3-amino-4-methoxybenzoate: Features a methoxy group in place of the cyclopropoxy group.

Uniqueness: Methyl 3-amino-4-cyclopropoxybenzoate is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a versatile compound for various chemical transformations and applications, particularly in the development of novel pharmaceuticals and materials.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-amino-4-cyclopropyloxybenzoate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)7-2-5-10(9(12)6-7)15-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3

InChI Key

NLXGEAZXWWXWBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2CC2)N

Origin of Product

United States

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